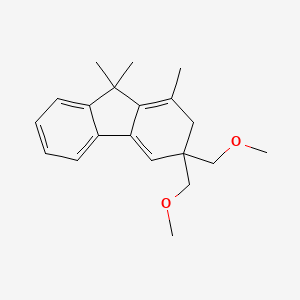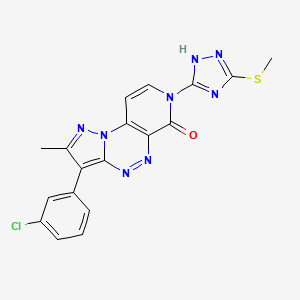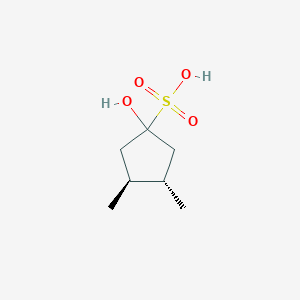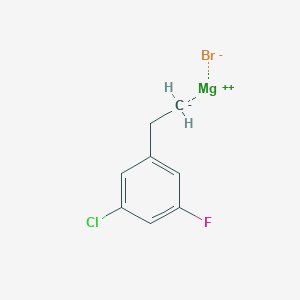![molecular formula C28H18ClF3N2O3 B12627277 (1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The benzoyl, chloro, and trifluoromethyl groups are introduced through substitution reactions. Common reagents for these steps include benzoyl chloride, chlorobenzene, and trifluoromethyl iodide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its functional groups allow for the formation of hydrogen bonds and other interactions, making it a candidate for drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure and functional groups may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
- (1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- (1S,11S,12R,16S)-11-benzoyl-14-[4-fluoro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- (1S,11S,12R,16S)-11-benzoyl-14-[4-bromo-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure. Compared to similar compounds, the presence of the chloro and trifluoromethyl groups may confer distinct chemical and biological properties, such as increased stability or enhanced biological activity.
属性
分子式 |
C28H18ClF3N2O3 |
|---|---|
分子量 |
522.9 g/mol |
IUPAC 名称 |
(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H18ClF3N2O3/c29-20-11-10-17(14-19(20)28(30,31)32)34-26(36)21-22(27(34)37)24(25(35)16-7-2-1-3-8-16)33-13-12-15-6-4-5-9-18(15)23(21)33/h1-14,21-24H/t21-,22+,23+,24-/m0/s1 |
InChI 键 |
CPXOGDMMAVNQQL-KEZOAJOQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)

![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)

![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)

